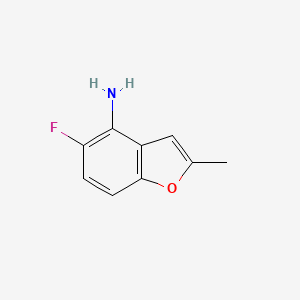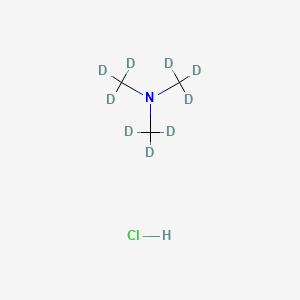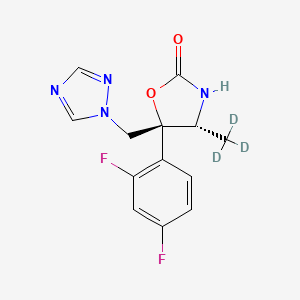
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4
概述
描述
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4 is a synthetic organic compound with the molecular formula C15H22. It is an analog of Targretin and has been shown to induce apoptosis in certain leukemia cell lines . This compound is used primarily in scientific research and has various applications in chemistry, biology, medicine, and industry.
准备方法
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4 can be synthesized from 2,5-Dimethyl-2,5-hexanediol . The synthetic route involves several steps, including the reaction of 2,5-Dimethyl-2,5-hexanediol with appropriate reagents under controlled conditions. The reaction conditions typically involve the use of solvents such as chloroform and methanol, and the process is carried out at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反应分析
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols .
科学研究应用
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4 has several scientific research applications. In chemistry, it is used as a reagent and intermediate in the synthesis of other compounds. In biology and medicine, it has been studied for its potential to induce apoptosis in leukemia cell lines, making it a valuable compound for cancer research . Additionally, it has applications in the pharmaceutical industry as an analog of Targretin, a drug used in the treatment of cutaneous T-cell lymphoma .
作用机制
The mechanism of action of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4 involves its interaction with molecular targets and pathways that regulate apoptosis. It has been shown to induce apoptosis in certain leukemia cell lines by activating specific signaling pathways that lead to programmed cell death . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with retinoid receptors and other proteins involved in cell cycle regulation .
相似化合物的比较
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4 is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene and 1,2,3,4-tetrahydro-1,1,6-trimethyl-naphthalene . These compounds share structural similarities but differ in their chemical properties and biological activities. The uniqueness of this compound lies in its ability to induce apoptosis in leukemia cell lines, making it a valuable compound for cancer research .
属性
IUPAC Name |
1,1,4,4,6-pentamethyl-2,3-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-11-6-7-12-13(10-11)15(4,5)9-8-14(12,2)3/h6-7,10H,8-9H2,1-5H3/i8+1,9+1,14+1,15+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISXBZVAYNUAKB-QSPMVEJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)[13C]([13CH2][13CH2][13C]2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
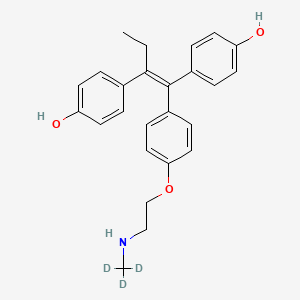
![Cyclopenta[b]pyrrole-1(2H)-ethanol, hexahydro-2-(hydroxymethyl)-, [2R-(2-alpha-,3a-ba-,6a-ba-)]- (9C](/img/new.no-structure.jpg)
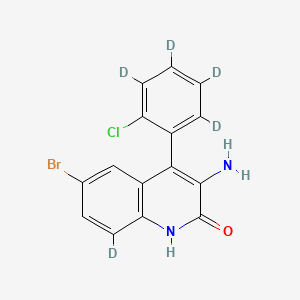
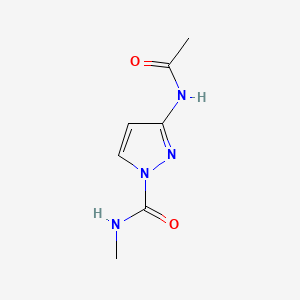
buta-1,3-diene](/img/structure/B587655.png)
![(alphaR)-alpha-[(1R)-1-Aminoethyl]-alpha-(2,4-difluorophenyl)-1H-1,2,4-triazole-1-ethanol Hydrochloride](/img/structure/B587659.png)
